

# In-Depth Technical Guide to 2-Heptyn-1-ol (CAS: 1002-36-4)

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## Compound of Interest

Compound Name: 2-Heptyn-1-ol

Cat. No.: B092533

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Heptyn-1-ol** (CAS Number: 1002-36-4), a versatile acetylenic alcohol. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The guide summarizes key quantitative data in structured tables, outlines general experimental protocols for its synthesis, purification, and analysis, and includes visualizations of a plausible synthetic workflow and a general protocol for assessing antimicrobial activity. It is important to note that while **2-Heptyn-1-ol** is utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and as an industrial microbicide, detailed publicly available information on its specific biological activities and signaling pathway interactions is currently limited.<sup>[1]</sup>

## Chemical and Physical Properties

**2-Heptyn-1-ol** is a colorless to pale yellow liquid characterized by the presence of a hydroxyl group at the C1 position and a carbon-carbon triple bond between C2 and C3.<sup>[1]</sup> This bifunctionality makes it a useful intermediate in organic synthesis.

## General Properties

Property	Value	Source
CAS Number	1002-36-4	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	[2][3][4]
Molecular Weight	112.17 g/mol	[2]
IUPAC Name	Hept-2-yn-1-ol	[2]
Synonyms	2-Heptynol, 3-Butylpropargyl alcohol	

## Physical Properties

Property	Value	Source
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	89-90 °C at 16 mmHg	[5]
Melting Point	Not available	[4]
Density	0.880 g/mL at 25 °C	[5]
Refractive Index (n <sup>20</sup> /D)	1.455	[5]
Flash Point	78 °C (172.4 °F) - closed cup	

## Spectral Data

A summary of the key spectral data for the characterization of **2-Heptyn-1-ol** is provided below.

Technique	Key Features/Signals	Source
$^1\text{H}$ NMR	Data available on PubChem and ChemicalBook. <a href="#">[2]</a> <a href="#">[6]</a>	<a href="#">[2]</a> <a href="#">[6]</a>
$^{13}\text{C}$ NMR	Data available on PubChem and ChemicalBook. <a href="#">[2]</a> <a href="#">[6]</a>	<a href="#">[2]</a> <a href="#">[6]</a>
Mass Spectrometry (MS)	Top peaks at m/z 41, 55, and 70. <a href="#">[2]</a>	<a href="#">[2]</a>
Infrared (IR) Spectroscopy	Spectrum available on ChemicalBook.	<a href="#">[6]</a>

## Experimental Protocols

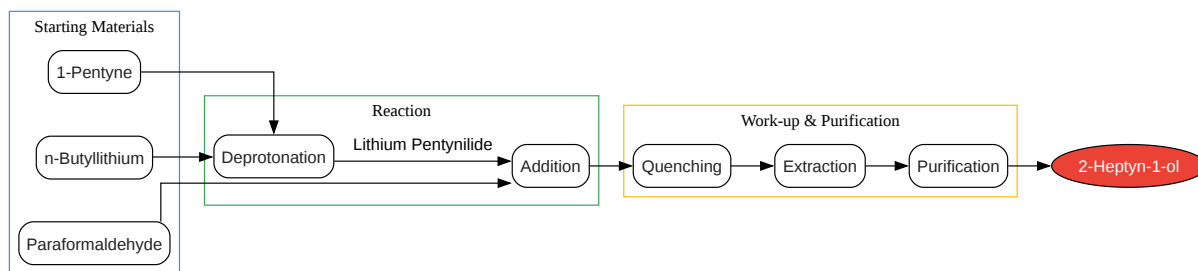
Disclaimer: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.

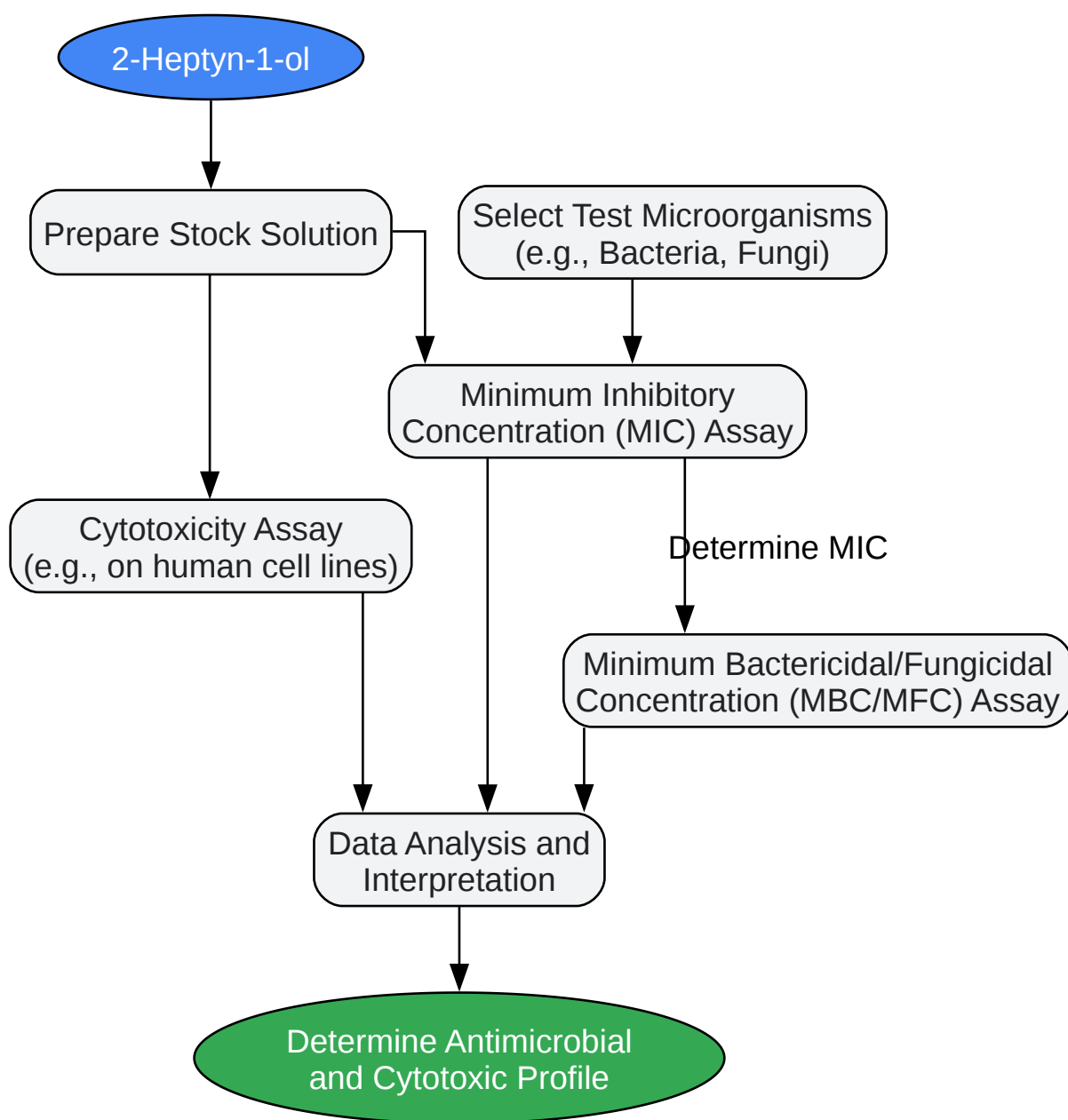
### Synthesis of 2-Heptyn-1-ol

A common method for the synthesis of 2-alkyn-1-ols involves the reaction of a terminal alkyne with an aldehyde, typically formaldehyde or its polymer, paraformaldehyde, after deprotonation of the alkyne with a strong base.

Reaction Scheme:

- **Deprotonation of 1-Pentyne:** 1-Pentyne is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g.,  $-78\text{ }^{\circ}\text{C}$ ) to form the corresponding lithium pentynilide.
- **Reaction with Paraformaldehyde:** The resulting lithium acetylide is then reacted with paraformaldehyde. The reaction mixture is typically allowed to warm to room temperature slowly.
- **Work-up:** The reaction is quenched with an aqueous solution, such as saturated ammonium chloride. The organic product is then extracted with an appropriate solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.





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